N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-imino-2H-chromene-3-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-BROMO-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a brominated chromene core, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-BROMO-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Bromination of Chromene: The chromene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The benzodioxole moiety is then coupled with the brominated chromene core through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Imino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-BROMO-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the chromene core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-BROMO-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-BROMO-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell proliferation and survival, such as kinases and proteases.
Pathways: It may modulate signaling pathways related to apoptosis, such as the mitochondrial pathway, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(3-CYANO-4-ETHYL-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETAMIDE
- N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PIPERIDINE-3-CARBOXAMIDE
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-BROMO-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated chromene core and imino group contribute to its potential as an anticancer agent, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H13BrN2O4 |
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Molecular Weight |
401.2 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C18H13BrN2O4/c19-12-2-4-14-11(6-12)7-13(17(20)25-14)18(22)21-8-10-1-3-15-16(5-10)24-9-23-15/h1-7,20H,8-9H2,(H,21,22) |
InChI Key |
UJZXSTIGVIKEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=N |
Origin of Product |
United States |
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